

Application Note: HPLC Analysis of Aminopentamide

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Compound of Interest

Compound Name: *Aminopentamide*

Cat. No.: *B10784373*

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This document provides a detailed application note and protocol for the quantitative analysis of **Aminopentamide** using High-Performance Liquid Chromatography (HPLC). The method is based on the United States Pharmacopeia (USP) monograph for **Aminopentamide** Sulfate Tablets, ensuring a robust and reliable analytical procedure suitable for quality control and research purposes.

Introduction

Aminopentamide is an anticholinergic agent used in veterinary medicine to control vomiting and diarrhea. Accurate and precise analytical methods are crucial for the quality control of pharmaceutical formulations containing this active ingredient. This application note describes a reversed-phase HPLC method for the determination of **Aminopentamide**, complete with detailed experimental protocols and representative validation data.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of **Aminopentamide**. The method utilizes a C18 column with a mobile phase consisting of an aqueous solution of sodium lauryl sulfate and glacial acetic acid. Detection is performed using a UV detector at 254 nm.

Table 1: HPLC Instrumentation and Conditions

Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	L1 packing (C18), 3.9-mm × 30-cm
Mobile Phase	14.4 g of sodium lauryl sulfate in 500 mL of water, add 100 mL of glacial acetic acid, and dilute with water to 1000 mL.
Flow Rate	1.0 mL/min
Injection Volume	50 µL
Column Temperature	40 °C
Detection	UV at 254 nm
Run Time	Approximately 10 minutes

Experimental Protocols

Preparation of Standard Solution

- Accurately weigh approximately 20 mg of USP **Aminopentamide** Sulfate Reference Standard (RS) into a 100-mL volumetric flask.
- Dissolve in and dilute with Mobile Phase to volume to obtain a solution having a known concentration of about 0.2 mg/mL.
- Further, dilute a portion of this solution with Mobile Phase to obtain a final concentration of about 0.02 mg/mL.

Preparation of Sample (Assay) Solution

- Weigh and finely powder not fewer than 10 **Aminopentamide** Sulfate Tablets.
- Accurately weigh a portion of the powder, equivalent to about 0.2 mg of **aminopentamide**, and transfer it to a suitable flask.

- Add 10.0 mL of Mobile Phase, sonicate for 5 minutes, and then stir by mechanical means for about 10 minutes.
- Filter the mixture through a 0.5- μ m or finer porosity filter, discarding the first 5 mL of the filtrate.
- The clear filtrate is the Assay preparation.

Chromatographic Procedure

- Separately inject equal volumes (about 50 μ L) of the Standard preparation and the Assay preparation into the chromatograph.
- Record the chromatograms and measure the areas for the major peaks.
- Calculate the quantity, in mg, of **aminopentamide** sulfate in the portion of Tablets taken.

Method Validation Summary

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is specific, linear, accurate, precise, and robust for the intended purpose. Representative data are presented in the following tables.

Table 2: System Suitability

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 900	2500
RSD of Peak Area (n=6)	$\leq 2.0\%$	0.8%

Table 3: Linearity

Parameter	Result
Linearity Range	0.005 - 0.03 mg/mL
Correlation Coefficient (r^2)	≥ 0.999
Equation ($y = mx + c$)	$y = 45890x + 1250$

Table 4: Accuracy (Recovery)

Spiked Concentration	Amount Added (mg/mL)	Amount Recovered (mg/mL)	Recovery (%)
80%	0.016	0.0158	98.8
100%	0.020	0.0201	100.5
120%	0.024	0.0238	99.2
Mean Recovery	99.5		

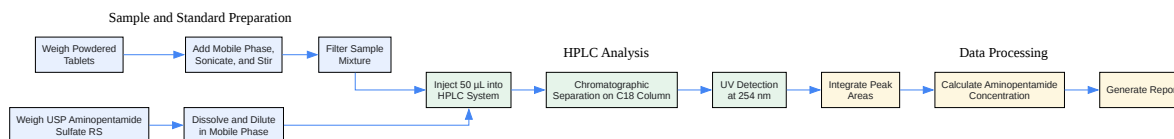
Table 5: Precision

Precision Type	RSD (%)
Repeatability (n=6)	0.9%
Intermediate Precision (n=6)	1.2%

Table 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)

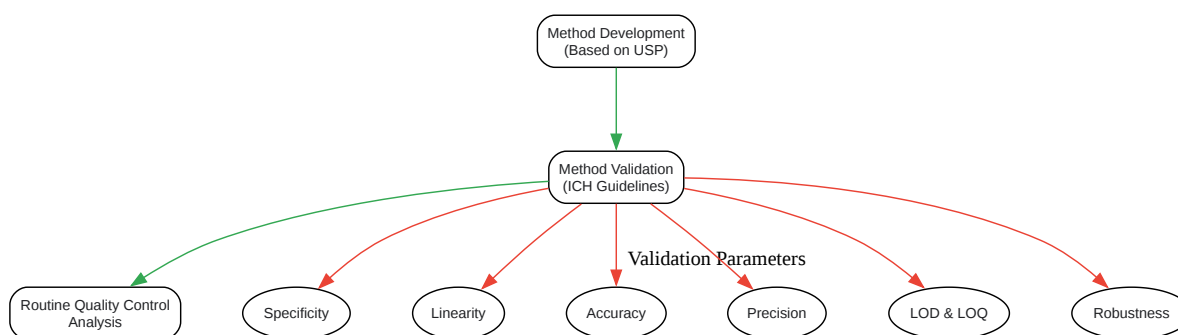
Parameter	Result
LOD	0.001 mg/mL
LOQ	0.003 mg/mL

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **Aminopentamide**.



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Caption: Logical relationship of method development and validation.

Conclusion

The provided HPLC method is demonstrated to be suitable for the quantitative analysis of **Aminopentamide** in pharmaceutical dosage forms. The method is specific, linear, accurate,

and precise, meeting the requirements for routine quality control testing. The detailed protocol and validation data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of **Aminopentamide**.

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